molecular formula C8H8ClN B567549 4-Chloro-3-cyclopropylpyridine CAS No. 1346544-23-7

4-Chloro-3-cyclopropylpyridine

Cat. No.: B567549
CAS No.: 1346544-23-7
M. Wt: 153.609
InChI Key: UGUMXLGYXPEPCT-UHFFFAOYSA-N
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Description

This compound is a derivative of pyridine, featuring a chlorine atom at the 4th position and a cyclopropyl group at the 3rd position.

Scientific Research Applications

4-Chloro-3-cyclopropylpyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Safety and Hazards

Safety data sheets indicate that 4-Chloro-3-cyclopropylpyridine may be toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects .

Future Directions

Future research directions could involve the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold, as these are highly needed in medicinal and agricultural chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-cyclopropylpyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-cyclopropylpyridine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the yield and reduce production costs. Safety measures are crucial due to the use of chlorinating agents and the potential for hazardous by-products .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-cyclopropylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield cyclopropylpyridine.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium amide in liquid ammonia for amination reactions.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Cyclopropylpyridine.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    3-Chloropyridine: Lacks the cyclopropyl group, making it less sterically hindered.

    4-Chloropyridine: Does not have the cyclopropyl group, affecting its reactivity and binding properties.

    3-Cyclopropylpyridine: Lacks the chlorine atom, which can influence its chemical behavior.

Uniqueness

4-Chloro-3-cyclopropylpyridine is unique due to the presence of both the chlorine atom and the cyclopropyl group. This combination imparts distinct steric and electronic properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-chloro-3-cyclopropylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN/c9-8-3-4-10-5-7(8)6-1-2-6/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGUMXLGYXPEPCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=CN=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30744900
Record name 4-Chloro-3-cyclopropylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346544-23-7
Record name 4-Chloro-3-cyclopropylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-bromo-4-chloropyridine (CAN 36953-42-1, 4 g, 20.8 mmol) in a mixture of toluene (72 ml) and water (8.5 ml) under an argon atmosphere were added potassium cyclopropyltrifluoroborate (3.23 g, 21.8 mmol), palladium (II) acetate (93.3 mg, 416 μmol), butyldi-1-adamantylphosphine (224 mg, 624 μmol) and cesium carbonate (16.9 g, 52.0 mmol). The reaction mixture was stirred overnight at 115° C., cooled down to room temperature and filtered through a pad of celite. The filtrate was poured into a separatory funnel, diluted with ethyl acetate and extracted with an aqueous solution 1.0M sodium bicarbonate. The organic phase was collected, dried over sodium sulfate and evaporated down to dryness. The crude material was purified by flash chromatography on silica eluting with a heptane/(solution 3% triethylamine in ethyl acetate) gradient to yield the title product (2.39 g, 75%) as a yellow liquid. MS (ESI, m/z): 154.0 (M+H+).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
72 mL
Type
solvent
Reaction Step One
Name
Quantity
8.5 mL
Type
solvent
Reaction Step One
Quantity
3.23 g
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
16.9 g
Type
reactant
Reaction Step Two
Quantity
93.3 mg
Type
catalyst
Reaction Step Two
Quantity
224 mg
Type
catalyst
Reaction Step Two
Yield
75%

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